N-(3-chlorophenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been reported in the literature . The synthesis typically involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar 1H-1,2,3-triazole analogs include “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . These reactions are typically carried out in an aqueous medium .Scientific Research Applications
Pharmaceutical Research and Development
In the realm of pharmaceutical research, triazole derivatives, including compounds similar to N-(3-chlorophenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide, have been identified for their pharmacological properties. These compounds exhibit a range of biological activities, such as anticonvulsive effects, which are useful in the treatment of epilepsy and related conditions of tension and agitation (Shelton, 1981). The structural flexibility of triazole derivatives allows for the synthesis of a broad spectrum of pharmacologically active compounds, demonstrating their significant potential in drug development.
Corrosion Inhibition
Another significant application of triazole derivatives is in the field of corrosion science. For instance, studies have shown the efficiency of triazole derivatives in the corrosion inhibition of mild steel in acidic media. These compounds act as effective inhibitors, with certain derivatives achieving inhibition efficiencies up to 99% in specific acidic solutions (Lagrenée et al., 2002). This application is crucial in industrial processes, where corrosion resistance is essential for maintaining the integrity and longevity of metal components.
Synthesis and Chemical Interactions
The synthesis of triazole derivatives, including methods and conditions for producing compounds with specific characteristics, is an area of active research. For example, the synthesis of related compounds through a series of chemical reactions demonstrates the versatility of triazole chemistry in producing compounds with desired properties and yields (Kan, 2015). These synthetic pathways are fundamental for the development of new materials and drugs, showcasing the importance of understanding chemical interactions and synthesis techniques.
properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-16(17(23)19-13-6-3-5-12(18)9-13)20-21-22(11)14-7-4-8-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVIVDCYBDOOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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